(Z)-1-Bromo-2-fluoroethylene

Descripción general

Descripción

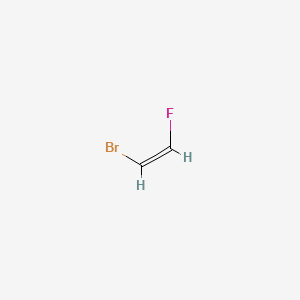

(Z)-1-Bromo-2-fluoroethylene, also known as (Z)-1-bromo-2-fluoroethene, is an organic compound with the molecular formula C₂H₂BrF. It is a halogenated derivative of ethene, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom. The (Z)-configuration indicates that the substituents are on the same side of the double bond, which can influence the compound’s reactivity and physical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-bromo-2-fluoroethene typically involves halogenation reactions. One common method is the addition of bromine and fluorine to ethene under controlled conditions. The reaction can be carried out using bromine (Br₂) and hydrogen fluoride (HF) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction conditions, including temperature and pressure, are carefully controlled to ensure the formation of the (Z)-isomer .

Industrial Production Methods

Industrial production of (Z)-1-bromo-2-fluoroethene may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the hazardous nature of the reagents involved .

Análisis De Reacciones Químicas

Types of Reactions

(Z)-1-bromo-2-fluoroethene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form fluoroethyne.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

Addition: Halogens (Cl₂, Br₂) or hydrogen halides (HCl, HBr) in the presence of catalysts.

Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Substitution: Formation of compounds like 1-fluoro-2-hydroxyethene or 1-fluoro-2-cyanoethene.

Addition: Formation of dihalogenated or halohydrin products.

Elimination: Formation of fluoroethyne.

Aplicaciones Científicas De Investigación

(Z)-1-bromo-2-fluoroethene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Explored for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of (Z)-1-bromo-2-fluoroethene involves its interaction with various molecular targets. The presence of both bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The compound can participate in nucleophilic substitution and electrophilic addition reactions, affecting the pathways and molecular targets involved. The specific mechanism depends on the context of its application, such as in biological systems or chemical synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Ethene, 1-bromo-2-chloro-, (Z)-: Similar structure but with a chlorine atom instead of fluorine.

Ethene, 1-bromo-2-iodo-, (Z)-: Similar structure but with an iodine atom instead of fluorine.

Ethene, 1-chloro-2-fluoro-, (Z)-: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

(Z)-1-bromo-2-fluoroethene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and physical properties.

Actividad Biológica

(Z)-1-Bromo-2-fluoroethylene, with the molecular formula C₂H₂BrF, is a halogenated organic compound characterized by the presence of both bromine and fluorine atoms attached to an ethylene backbone. This compound is notable for its unique structural configuration, which can significantly influence its biological activity and reactivity in various chemical processes.

- Molecular Weight : 124.94 g/mol

- Boiling Point : 36 °C

- Density : 1.693 g/cm³

- SMILES Notation : C(=C(Br))F

The (Z)-configuration indicates that the bromine and fluorine substituents are on the same side of the double bond, which can affect the compound's sterics and electronics, thereby influencing its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution and electrophilic addition reactions. The presence of halogen atoms can enhance its reactivity with biological macromolecules, such as proteins and nucleic acids, potentially leading to alterations in cellular functions.

Interaction with Biological Targets

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles like hydroxide ions, which may lead to modifications in biomolecules.

- Electrophilic Addition : The double bond can react with various electrophiles, potentially forming adducts that could interfere with normal biochemical pathways.

Toxicological Profile

Research indicates that halogenated compounds can exhibit varying degrees of toxicity depending on their structure. For this compound:

Case Study 1: Reactivity in Biological Systems

A study investigated the reactivity of this compound with cellular components. The findings demonstrated that the compound could form covalent bonds with amino acids in proteins, leading to altered protein function and potential cytotoxicity .

Case Study 2: Drug Development Potential

Research has explored the potential use of this compound as a precursor in the synthesis of novel pharmaceuticals. Its unique halogenation pattern allows for the introduction of fluorine into drug candidates, which can enhance bioavailability and metabolic stability.

Comparative Toxicity Data Table

| Compound | Acute Lethality | Cardiac Sensitization | CNS Effects |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| 1-Bromo-2-fluoroethane | Low | No | No |

| 1-Bromo-3-chloropropene | High | Yes | Yes |

The table above summarizes comparative toxicity data highlighting how this compound may pose different risks compared to related compounds.

Propiedades

IUPAC Name |

1-bromo-2-fluoroethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrF/c3-1-2-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNODEIRSLUOUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312516 | |

| Record name | Ethene, 1-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-11-7 | |

| Record name | Ethene, 1-bromo-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, 1-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is (Z)-1-bromo-2-fluoroethene of interest in cross-metathesis reactions?

A: (Z)-1-bromo-2-fluoroethene is a valuable reagent in cross-metathesis reactions due to its ability to introduce both fluorine and bromine atoms into alkene molecules. This is particularly challenging with traditional methods. Researchers have developed a molybdenum alkylidene catalyst that reacts with (Z)-1-bromo-2-fluoroethene to produce various bromo- and fluoroalkenes with high Z-selectivity [].

Q2: How does the structure of (Z)-1-bromo-2-fluoroethene contribute to its reactivity in the molybdenum-catalyzed cross-metathesis?

A: While the paper doesn't delve into detailed mechanistic studies, it suggests that both steric and electronic factors contribute to the observed selectivity. The authors propose that the reaction proceeds through a specific intermediate (intermediate I in the paper) favored due to the specific arrangement of bromine and fluorine atoms in (Z)-1-bromo-2-fluoroethene []. Further studies could explore the mechanistic details and impact of substituent changes on selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.